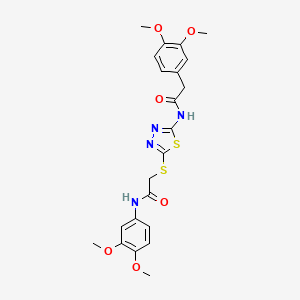

N-(3,4-dimethoxyphenyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3,4-dimethoxyphenyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a structurally complex molecule that features a thiadiazole ring, a common motif in medicinal chemistry due to its diverse biological activities. Thiadiazole derivatives have been extensively studied for their potential therapeutic applications, including antileishmanial, anticancer, antifungal, and insecticidal properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the formation of the thiadiazole ring followed by subsequent functionalization. For example, the synthesis of (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran involved an amidation reaction, which is a common strategy for introducing the acetamide group . Similarly, the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives was achieved through amidation using EDC and HOBt in acetonitrile solvent at room temperature . These methods highlight the versatility of amidation reactions in constructing thiadiazole-containing compounds.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which can be substituted at various positions to modulate the compound's biological activity. For instance, the crystal structure and DFT studies of a related compound, N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, provided insights into its molecular geometry and electronic properties . The molecular structures of these compounds are often confirmed using spectroscopic methods such as NMR, IR, and MS .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including alkylation and aminolysis, to introduce different substituents that affect their biological activity . The reactivity of the thiadiazole ring allows for the synthesis of a wide range of derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as melting points and acidity constants (pKa), are crucial for understanding their behavior in biological systems. For example, the pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provided insights into their protonation states, which can influence their interaction with biological targets . The melting points and solubility of these compounds are also important parameters that can affect their bioavailability and therapeutic efficacy.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

Research on compounds with structural similarities, such as those involving 1,3,4-thiadiazol-2-yl moieties, focuses on innovative synthetic routes that enhance the efficiency and effectiveness of producing these compounds. For instance, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives through carbodiimide condensation highlights a convenient method for constructing complex molecules (Yu et al., 2014). This approach may be applicable in the synthesis of N-(3,4-dimethoxyphenyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide, suggesting potential for efficient production techniques.

Biological Applications

The exploration of 1,3,4-thiadiazole derivatives in medicinal chemistry reveals their potential in treating various diseases, including cancer. A study on the synthesis, molecular modeling, and anticancer screening of new imidazothiadiazole analogs (Abu-Melha, 2021) demonstrates the utility of thiadiazole derivatives in developing potent anticancer agents. This research underscores the possibility that N-(3,4-dimethoxyphenyl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide could exhibit anticancer properties, warranting further investigation.

Eigenschaften

IUPAC Name |

N-[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O6S2/c1-29-15-7-5-13(9-17(15)31-3)10-19(27)24-21-25-26-22(34-21)33-12-20(28)23-14-6-8-16(30-2)18(11-14)32-4/h5-9,11H,10,12H2,1-4H3,(H,23,28)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYBUIZEJDNZLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2523402.png)

![N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2523403.png)

![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2523404.png)

![N-{[4-(1H-1,3-benzodiazol-2-yl)phenyl]methyl}-6-fluoropyridine-2-carboxamide](/img/structure/B2523405.png)

![methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylate](/img/structure/B2523408.png)

![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazol-3-amine](/img/structure/B2523413.png)

![N-tert-butyl-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2523414.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523416.png)

![6-chloro-3-(3,3-dimethyl-2-oxobutyl)-3H,4H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2523421.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523422.png)